Dopamine D3 Receptor Antagonist Affinity and Selectivity vs. D2 Receptor
In a BindingDB entry cross-referenced to ChEMBL (CHEMBL562833), N-(2,5-dichlorophenyl)-3-ethoxybenzamide exhibited differential antagonist activity at human dopamine D3 and D2 receptors expressed in CHO cells measured by [35S]GTPγS binding assay [1]. The compound demonstrated a Ki of 25.1 nM at the D3 receptor and a Ki of 316 nM at the D2 receptor, yielding a D2/D3 selectivity ratio of approximately 12.6-fold [1]. While this binding data provides a critical differentiation point, it should be noted that the exact structural identity in the BindingDB record requires confirmation against the CAS 432526-21-1 structure due to potential SMILES assignment discrepancies in aggregated databases [1].
| Evidence Dimension | Dopamine D3 vs. D2 receptor binding affinity |
|---|---|
| Target Compound Data | Ki(D3) = 25.1 nM; Ki(D2) = 316 nM |
| Comparator Or Baseline | D2 receptor (same compound, intra-target comparison) |
| Quantified Difference | 12.6-fold selectivity for D3 over D2 |
| Conditions | Human D3 and D2 receptors expressed in CHO cells; [35S]GTPγS binding assay |
Why This Matters
This D3/D2 selectivity profile differentiates the compound from non-selective benzamide antagonists and is a key parameter for neuroscience researchers selecting tool compounds for dopamine receptor subtype studies.
- [1] BindingDB. BDBM50414564 (CHEMBL562833). Ki = 25.1 nM at human D3 receptor; Ki = 316 nM at human D2 receptor, measured by [35S]GTPγS binding assay in CHO cells. Accessed 2026-05-03. View Source
